An In-Depth Technical Guide to the Predicted In Vivo Pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
An In-Depth Technical Guide to the Predicted In Vivo Pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
A Predictive Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive guide to the in vivo pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid based on established scientific principles and data from structurally related compounds. As of the date of this publication, no direct in vivo pharmacokinetic data for this specific molecule is publicly available. The information herein is intended to guide research and development efforts by providing a scientifically grounded hypothesis of its potential pharmacokinetic profile.
Introduction
4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a novel chemical entity with a multi-functionalized structure, suggesting a range of potential pharmacological activities. Its core features—a benzoic acid moiety, a sulfonamide linker, and a pyridine ring—are common in a variety of therapeutic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic. This guide provides a comprehensive, predictive analysis of its likely in vivo pharmacokinetic profile, drawing upon data from analogous chemical structures to inform experimental design and anticipate potential challenges and opportunities in drug development.
Predicted ADME Profile
The pharmacokinetic behavior of a drug is governed by its physicochemical properties and its interactions with biological systems. Based on its structure, we can forecast the likely ADME characteristics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.
Absorption
The presence of both acidic (benzoic acid) and basic (pyridine) functional groups suggests that the oral absorption of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid will be pH-dependent. The overall charge of the molecule will vary along the gastrointestinal tract, influencing its solubility and membrane permeability.
-
Predicted Oral Bioavailability: Moderate. While the molecule possesses characteristics that could favor absorption, the sulfonamide group and potential for first-pass metabolism may limit its overall bioavailability. For structurally related sulfonamides, oral bioavailability in rats can vary. For example, a T-type calcium channel blocker, ABT-639, which also contains a sulfonamide group, demonstrated good oral bioavailability in rats[1]. Conversely, some acidic drugs can exhibit slow absorption[2].
A summary of predicted oral bioavailability and related parameters is presented in Table 1.
Table 1: Predicted Oral Pharmacokinetic Parameters in a Rat Model
| Parameter | Predicted Value | Rationale |
| Tmax (h) | 1 - 4 | The presence of ionizable groups may lead to a moderate rate of absorption. |
| Cmax (ng/mL) | Dose-dependent | Dependent on the administered dose and oral bioavailability. |
| AUC (ng*h/mL) | Dose-dependent | Reflects the total systemic exposure to the drug. |
| Bioavailability (%) | 30 - 60% | Based on data from other orally administered sulfonamides and the potential for first-pass metabolism[1]. |
Distribution
The distribution of a drug throughout the body is influenced by its plasma protein binding, lipophilicity, and tissue permeability.
-
Plasma Protein Binding: High. Benzenesulfonamide derivatives are known to exhibit high binding to plasma proteins, primarily albumin[3]. This high degree of binding will likely limit the concentration of free, pharmacologically active drug in circulation and may affect its volume of distribution.
-
Volume of Distribution (Vd): Low to Moderate. Due to high plasma protein binding, the Vd is expected to be relatively low, suggesting that the drug will be primarily confined to the bloodstream and well-perfused organs.
-
Tissue Penetration: The ability of the compound to penetrate specific tissues, such as the central nervous system (CNS), will depend on its ability to cross the blood-brain barrier. The presence of polar functional groups may limit CNS penetration. For ABT-639, the brain to plasma concentration ratio was low in rats[1].
Metabolism
The liver is anticipated to be the primary site of metabolism for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. The structural motifs present in the molecule suggest several potential metabolic pathways.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to mediate oxidative metabolism. Potential sites of metabolism include:
-
O-demethylation of the methoxy group.
-
Hydroxylation of the aromatic rings (both the benzene and pyridine rings).
-
N-dealkylation at the sulfonamide nitrogen is also a possibility, though less common. Studies on N-butylbenzenesulfonamide have shown that oxidative metabolism is a major pathway[4].
-
-
Phase II Metabolism: The benzoic acid moiety is a prime candidate for conjugation reactions.
-
Glucuronidation of the carboxylic acid is a highly probable metabolic route.
-
Acetylation of the sulfonamide nitrogen can occur in some species, which is a common metabolic pathway for sulfonamides[5].
-
A diagram illustrating the potential metabolic pathways is provided below.
Caption: Predicted major metabolic pathways of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.
Excretion
The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine, with a potential minor contribution from biliary excretion into the feces.
-
Renal Excretion: As an acidic compound, its renal clearance will likely be influenced by urinary pH. The parent compound and its more polar metabolites, particularly the glucuronide conjugate, are expected to be actively secreted by renal transporters. The excretion of sulfonamides is primarily renal[5].
-
Biliary Excretion: Some metabolites, especially those with higher molecular weights like glucuronide conjugates, may be excreted into the bile and subsequently eliminated in the feces. Studies with N-butylbenzenesulfonamide demonstrated significant biliary excretion in rats[4].
Experimental Protocols for In Vivo Pharmacokinetic Assessment
To validate these predictions, a series of well-designed in vivo pharmacokinetic studies are necessary. The following protocols outline a standard approach for characterizing the pharmacokinetic profile of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in a rodent model.
Protocol 1: Single-Dose Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters (clearance, volume of distribution, half-life) of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Formulation:
-
IV Formulation: A solution of the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a concentration of 1 mg/mL.
-
PO Formulation: A suspension of the test compound in a vehicle such as 0.5% methylcellulose at a concentration of 5 mg/mL.
-
-
Dosing:
-
IV Group: A single bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO Group: A single dose administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection:
-
Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma.
-
Plasma samples will be stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the parent compound will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis software. Key parameters to be determined include: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Absolute oral bioavailability (F%) will be calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Forward-Looking Statement
This in-depth technical guide provides a scientifically informed, predictive overview of the in vivo pharmacokinetic profile of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. Based on the analysis of its structural components and data from analogous compounds, it is hypothesized that the molecule will exhibit moderate oral bioavailability, high plasma protein binding, and undergo extensive metabolism primarily through oxidation and glucuronidation, with renal excretion being the main elimination pathway.
The experimental protocols detailed herein offer a robust framework for the empirical validation of these predictions. The successful characterization of the ADME properties of this compound will be a critical step in its journey through the drug development pipeline, providing essential data for dose selection, safety assessment, and the design of future preclinical and clinical studies.
References
- Baggot, J. D. (1983). Pharmacokinetics of Sulfonamides in Animals. In Pharmacokinetics of Sulfonamides Revisited (pp. 144-187). S. Karger AG.
- Chaudhary, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1166-1179.
- Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology Letters, 319, 225-236.
- Vodnala, S. K., et al. (2019). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Journal of Medicinal Chemistry, 62(3), 1547-1559.
- Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1166-1179.
- Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(11), 1076-1081.
- Wang, X., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(21), 12566-12586.
- Haritakun, R., et al. (2016). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of Veterinary Medical Science, 78(8), 1287-1291.
- Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Thorneloe, K. S., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(20), 9107-9112.
- Jarvis, M. F., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(12), 1044-1048.
- Lee, H. R., et al. (2020). Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method. Molecules, 25(9), 2209.
- Shchulkin, A. V., et al. (2021). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Vedomosti Nauchnogo Tsentra Ekspertizy Sredstv Meditsinskogo Primeneniya, 11(3), 177-186.
- Tan, M. L. (2024). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org, 2024020822.
- Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454.
- da Silva, G. N., et al. (2021). Theoretical parameters of oral bioavailability and toxicity of compounds.
- Lind, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1959-1965.
- Kumar, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877-1886.
- Ipatova, O. M., et al. (2010). [Bioavailability of oral drug formulations and methods for its improvement]. Patologicheskaia Fiziologiia i Eksperimental'naia Terapiia, (1), 101-108.
- Candiotti, K. A., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1057-1064.
- Zhang, Y., et al. (2023). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism. Pharmaceutics, 15(12), 2695.
- Zherdev, N. V., et al. (2022). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 8(4), 1-10.
- Vauthier, C. (2022). Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-4.
- Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic and inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172777.
- Nakano, T., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 38(13), 2464-2474.
Sources
- 1. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
